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Introduction
Sligkv-NH2 is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a potent and

selective agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor

(GPCR).[1] PAR2 is activated endogenously by serine proteases like trypsin, which cleave the

receptor's N-terminal domain to expose a tethered ligand, "SLIGKV" in humans.[1][2] Sligkv-
NH2 mimics this endogenous ligand, allowing for the direct and specific activation of PAR2 in

experimental settings without the need for proteolytic cleavage.[1][2] This makes it a valuable

tool for investigating the diverse physiological and pathological roles of PAR2, which include

inflammation, pain, cell migration, and proliferation.[1][3]

These application notes provide detailed protocols for the use of Sligkv-NH2 in cell culture,

including methods for assessing its effects on intracellular signaling, cell proliferation, and

migration.
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Property Value Reference

Molecular Weight 614.78 g/mol

Formula C28H54N8O7

Sequence Ser-Leu-Ile-Gly-Lys-Val-NH2 [1]

Purity ≥95%

Solubility Soluble to 1 mg/ml in water

IC50 (for PAR2 activation) 10.4 µM [4]

Ki (for PAR2) 9.64 µM

Exemplary Working Concentrations and Incubation
Times
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Cell Type Assay
Sligkv-NH2
Concentrati
on

Incubation
Time

Observed
Effect

Reference

Normal

Human

Epidermal

Keratinocytes

(NHEK)

IL-8

Production
100 µM 24 hours

Increased IL-

8 release
[5]

Model

Epithelial

Cells

(16HBE14o-)

Cell Index

(Impedance)
3 µM

30 minutes

(peak)

Robust

increase in

cell index

[6]

Model

Epithelial

Cells

(16HBE14o-)

ERK 1/2

Phosphorylati

on

2.5 - 10 µM 5 minutes

Increased

ERK 1/2

phosphorylati

on

[6]

Human

Colorectal

Adenocarcino

ma (HCT-15)

Ca2+

Mobilization

IC50 = 171

µM (for

SLIGKV-OH)

Not specified

Increased

intracellular

calcium

[2]

Human

Umbilical

Vein

Endothelial

Cells

(HUVEC)

Ligand

Binding
Not specified 60 minutes

Specific

binding to

PAR2

[2]

Experimental Protocols
Preparation of Sligkv-NH2 Stock and Working Solutions
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Sterile, nuclease-free water

0.22 µm sterile syringe filter

Sterile microcentrifuge tubes

Protocol:

Reconstitution of Stock Solution:

Aseptically, dissolve the Sligkv-NH2 peptide in sterile, nuclease-free water to a convenient

stock concentration (e.g., 1 mM or 10 mM). Use the batch-specific molecular weight

provided on the product vial for accurate calculations.

If dissolution is slow, gentle vortexing or sonication can be used.[1]

Sterilization:

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

[1] This is critical for preventing contamination of cell cultures.

Aliquoting and Storage:

Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to

avoid repeated freeze-thaw cycles.

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-

term storage (up to 1 month).[1]

Preparation of Working Solution:

On the day of the experiment, thaw an aliquot of the stock solution.

Dilute the stock solution to the desired final working concentration in the appropriate cell

culture medium.

Intracellular Calcium Influx Assay
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This protocol is designed to measure the transient increase in intracellular calcium

concentration following PAR2 activation by Sligkv-NH2.

Materials:

Cells expressing PAR2 (e.g., HCT-15, 16HBE14o-, or transfected cell lines)

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Sligkv-NH2 working solution

96-well black-wall, clear-bottom plates

Fluorescence plate reader with kinetic reading capabilities

Protocol:

Cell Seeding:

Seed cells into a 96-well black-wall, clear-bottom plate at a density that will result in a

confluent monolayer on the day of the assay.

Culture the cells overnight at 37°C in a 5% CO2 incubator.

Dye Loading:

Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a typical

concentration is 2-5 µM with 0.02% Pluronic F-127 in HBSS.

Aspirate the culture medium from the wells and wash once with HBSS.

Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.

Washing:
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Gently wash the cells twice with HBSS to remove extracellular dye.

Add 100 µL of HBSS to each well.

Measurement of Calcium Influx:

Place the plate in a fluorescence plate reader set to the appropriate excitation and

emission wavelengths for the chosen dye.

Establish a stable baseline fluorescence reading for 30-60 seconds.

Add the Sligkv-NH2 working solution (e.g., 20 µL of a 6X solution to achieve a 1X final

concentration) to the wells.

Immediately begin kinetic measurement of fluorescence intensity every 1-5 seconds for 2-

5 minutes to capture the transient calcium peak.

Data Analysis:

The change in fluorescence intensity (F/F0) is plotted against time to visualize the calcium

influx.

The peak fluorescence response can be used to generate dose-response curves and

calculate the EC50 of Sligkv-NH2.

Cell Proliferation Assay (CCK-8)
This protocol assesses the effect of Sligkv-NH2 on cell proliferation using a colorimetric assay

such as the Cell Counting Kit-8 (CCK-8).

Materials:

Cells of interest

Complete culture medium

Sligkv-NH2 working solutions at various concentrations

Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent
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96-well cell culture plates

Microplate reader

Protocol:

Cell Seeding:

Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of

complete culture medium.

Allow cells to attach and recover for 24 hours.

Treatment:

Prepare serial dilutions of Sligkv-NH2 in culture medium.

Aspirate the medium from the wells and add 100 µL of the Sligkv-NH2 working solutions

or control medium.

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2

incubator.

Proliferation Assessment:

Add 10 µL of CCK-8 reagent to each well.

Incubate the plate for 1-4 hours at 37°C, or until a visible color change occurs.

Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of blank wells (medium and CCK-8 only) from the absorbance of

experimental wells.

Express the results as a percentage of the control (untreated cells) and plot against the

concentration of Sligkv-NH2.
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Cell Migration Assay (Boyden Chamber/Transwell)
This protocol measures the chemotactic effect of Sligkv-NH2 on cell migration using a

Transwell system.

Materials:

Cells of interest (e.g., endothelial cells, cancer cells)

Transwell inserts (typically 8 µm pore size) for 24-well plates

Serum-free or low-serum culture medium

Sligkv-NH2 working solution

Fibronectin or other extracellular matrix protein for coating (optional)

Cotton swabs

Methanol for fixation

Crystal violet or DAPI for staining

Microscope

Protocol:

Preparation of Transwell Inserts:

(Optional) Coat the underside of the Transwell inserts with an extracellular matrix protein

like fibronectin (10 µg/mL) for 1 hour at 37°C to enhance cell attachment. Wash with PBS.

Assay Setup:

In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing

Sligkv-NH2 at the desired concentration (chemoattractant). Use medium without Sligkv-
NH2 as a negative control.
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Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x

10^6 cells/mL.

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell

insert.

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell

type (typically 4-24 hours).

Removal of Non-migrated Cells:

Carefully remove the Transwell inserts.

Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells

from the upper surface of the membrane.

Fixation and Staining:

Fix the migrated cells on the underside of the membrane by immersing the insert in cold

methanol for 20 minutes.

Allow the membrane to air dry.

Stain the cells by immersing the insert in a solution of 0.5% crystal violet for 20 minutes or

by mounting with a DAPI-containing medium.

Quantification:

Gently wash the inserts in water to remove excess stain.

Count the number of migrated cells in several random fields of view under a microscope.

Alternatively, the stain can be eluted (e.g., with 10% acetic acid for crystal violet) and the

absorbance measured with a plate reader.
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Experimental Workflow for Sligkv-NH2 Treatment
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Caption: General workflow for cell culture experiments using Sligkv-NH2.

Sligkv-NH2-Induced PAR2 Signaling Pathway
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Caption: Simplified PAR2 signaling cascade activated by Sligkv-NH2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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